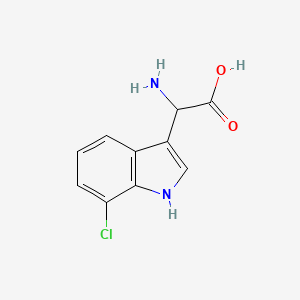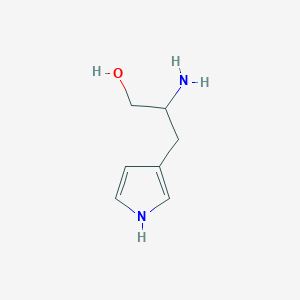
2-amino-3-(1H-pyrrol-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(1H-pyrrol-3-yl)propan-1-ol is an organic compound that belongs to the class of 3-alkylindoles. It contains an indole moiety with an alkyl chain at the 3-position, making it a significant molecule in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol can be achieved through various methods. One common method involves the addition of aqueous ammonia to propylene oxide . Another approach is the condensation of unsymmetrical tridentate Schiff base ligands with carbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with aryl nitriles to form oxazolines, which are useful in palladium-catalyzed allylic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include aryl nitriles, palladium catalysts, and other standard organic reagents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include oxazolines and other substituted derivatives, which have significant applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-amino-3-(1H-pyrrol-3-yl)propan-1-ol has diverse applications in scientific research. It is used in the synthesis of various bioactive compounds, including antiviral, anti-inflammatory, and anticancer agents . Its indole scaffold makes it a valuable molecule for developing new therapeutic agents and studying biological pathways .
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with multiple receptors and enzymes, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other 3-alkylindoles and aralkylamines, such as 2-amino-3-(1H-indol-3-yl)propan-1-ol and 3-(1H-pyrrol-1-yl)-1-propanamine .
Uniqueness: What sets 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol apart is its unique combination of an indole moiety with an amino alcohol group, which provides distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-amino-3-(1H-pyrrol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2O/c8-7(5-10)3-6-1-2-9-4-6/h1-2,4,7,9-10H,3,5,8H2 |
InChI Key |
IOXWLIPAUAUSLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


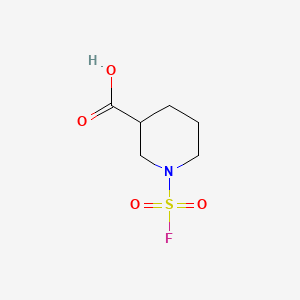
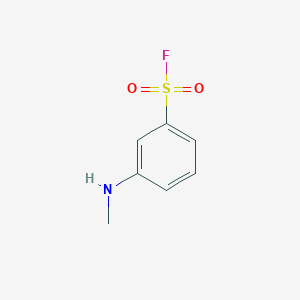
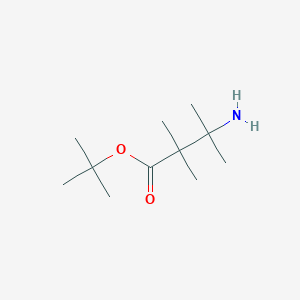
![N-[(adamantan-1-yl)methyl]-3-chlorobenzamide](/img/structure/B13576022.png)
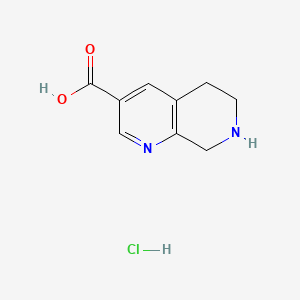
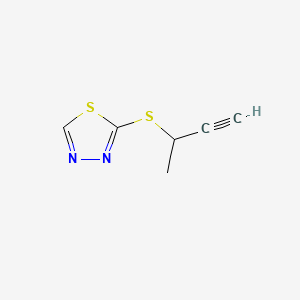
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)aceticacid](/img/structure/B13576039.png)
![1-(4-methoxybenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B13576047.png)
![3-{Thieno[2,3-d]pyrimidin-4-ylsulfanyl}-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13576049.png)
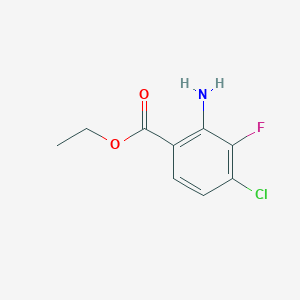
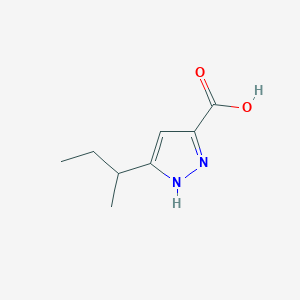
![N-[2-amino-2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-thiazole-4-carboxamidehydrochloride](/img/structure/B13576075.png)
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicaciddihydrochloride](/img/structure/B13576099.png)
